![molecular formula C17H14N4OS3 B2662740 N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 315697-13-3](/img/structure/B2662740.png)
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N4OS3 and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Acetamide derivatives have been explored for their potential as corrosion inhibitors. A study by Yıldırım and Cetin (2008) synthesized acetamide derivatives with long alkyl side chains and tested their efficacy in preventing corrosion on steel surfaces in acidic and mineral oil mediums. The compounds showed promising results as corrosion inhibitors, suggesting potential applications in industrial maintenance and preservation (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Several acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Nunna et al. (2014) investigated novel heterocyclic compounds with a sulfamido moiety for their antibacterial and antifungal activities, indicating the role of acetamide derivatives in developing new antimicrobial agents (Nunna et al., 2014).
Anticancer Research
Acetamide derivatives have also been studied for their anticancer properties. Ghule et al. (2013) designed and synthesized benzothiazole, pyrimidine, and piperazine derivatives, evaluating them for anticancer and anti-inflammatory activities. Their research suggests the potential of such compounds in cancer treatment strategies (Ghule et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. They investigated the compounds' photovoltaic efficiency and ligand-protein interactions, demonstrating the multifaceted applications of acetamide derivatives in renewable energy and biochemistry (Mary et al., 2020).
Insecticidal Assessment
Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal efficacy against the cotton leafworm, showcasing another aspect of acetamide derivatives' utility in agricultural pest management (Fadda et al., 2017).
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS3/c18-7-10-5-6-23-15(10)21-13(22)8-24-16-14-11-3-1-2-4-12(11)25-17(14)20-9-19-16/h5-6,9H,1-4,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAENUGXBZCCKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)
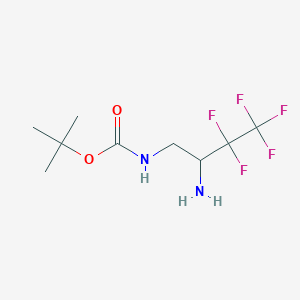
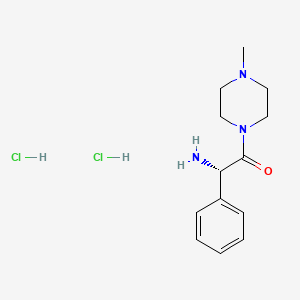
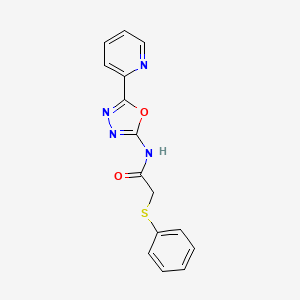

![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2662665.png)
![5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662668.png)
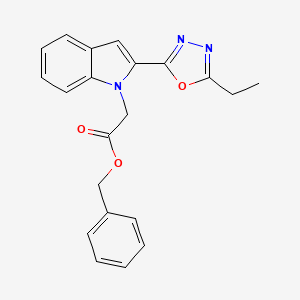
![2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662671.png)
![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)
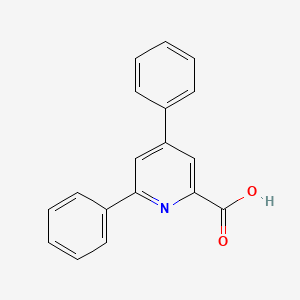
![1-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2662675.png)
![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
![2-Cyclohexyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2662680.png)
